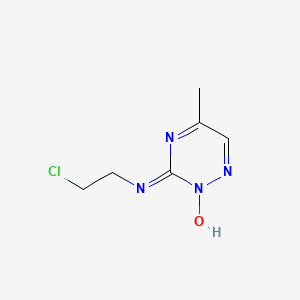
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine is a chemical compound with a unique structure that includes a triazine ring substituted with a chloroethyl group, a hydroxy group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with 2-hydroxy-5-methyl-1,2,4-triazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product is 2-keto-5-methyl-1,2,4-triazin-3-imine.
Reduction: The major product is N-(2-ethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine.
Substitution: The major products depend on the nucleophile used, such as N-(2-azidoethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine or N-(2-thioethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine.
科学研究应用
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of cellular processes. This can result in cell death, making it a potential candidate for anticancer therapy. The hydroxy group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
相似化合物的比较
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine can be compared with other similar compounds such as:
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer therapy.
Lomustine: Similar in structure and used for similar applications.
Fotemustine: A newer drug in the same category under clinical trials.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct biological and chemical properties compared to other compounds in the same class .
属性
CAS 编号 |
61177-98-8 |
|---|---|
分子式 |
C6H9ClN4O |
分子量 |
188.61 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C6H9ClN4O/c1-5-4-9-11(12)6(10-5)8-3-2-7/h4,12H,2-3H2,1H3 |
InChI 键 |
ZAURCFLMNKZXRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NCCCl)N(N=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


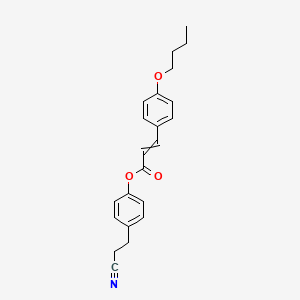
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)

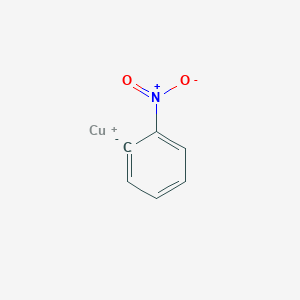
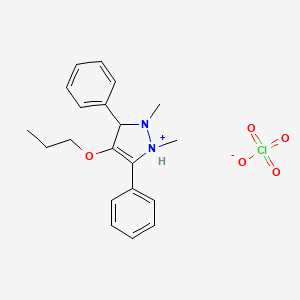

![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
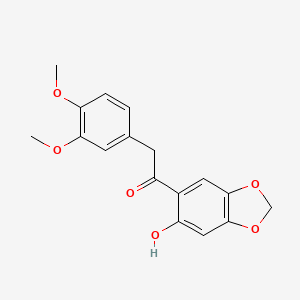
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
